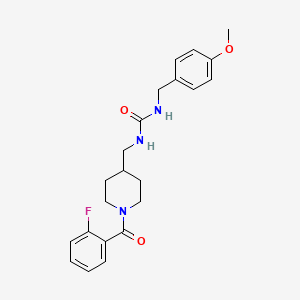

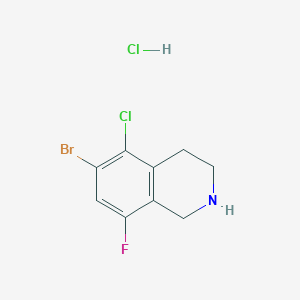

5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

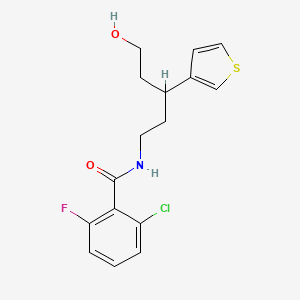

“5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000041096867 .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesis and Antimicrobial Activities : Sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have been synthesized, showing significant increases in antimicrobial and antifungal activities compared to the parent compounds. These compounds were investigated for their potential as antimicrobial agents against various bacterial and fungal strains, highlighting their importance in developing new antimicrobial agents (Dixit et al., 2010).

Catalytic Applications

- Novel Nanosized N-sulfonated Brönsted Acidic Catalyst : A new nano-sized N-sulfonic acid catalyst was prepared and characterized, showing efficient promotion of the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This highlights the compound's utility in facilitating organic synthesis reactions, demonstrating its potential as a catalyst in organic chemistry (Goli-Jolodar et al., 2016).

Anticancer Properties

- Pro-apoptotic Effects : Sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation. These compounds showed potential in inducing apoptosis in various cancer cell lines, indicating their possible use as anticancer agents (Cumaoğlu et al., 2015).

Extraction Reagents

- Chelate Extraction Reagents : The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents for solvent extraction of divalent metal cations using an ionic liquid extraction system was investigated. This research underscores the potential of these compounds in enhancing the efficiency of metal ion extraction processes (Ajioka et al., 2008).

Corrosion Inhibitors

- Corrosion Inhibition : Studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These findings highlight the potential of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Rbaa et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate are bacterial LptA and Top IV proteins . These proteins play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antibacterial agents .

Mode of Action

5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate interacts with its targets, the bacterial LptA and Top IV proteins, in a way that inhibits their function . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .

Biochemical Pathways

It is known that the compound’s action on the lpta and top iv proteins disrupts essential bacterial processes . The downstream effects of this disruption likely include the inhibition of bacterial growth and proliferation .

Result of Action

The molecular and cellular effects of 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate’s action include the disruption of essential bacterial processes, leading to the inhibition of bacterial growth and proliferation . This results in a broad-spectrum antibacterial effect, making the compound potentially effective against a wide range of bacterial strains .

Propriétés

IUPAC Name |

(5-chloroquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4S/c1-3-4-12-25-18-9-7-15(13-14(18)2)27(23,24)26-19-10-8-17(21)16-6-5-11-22-20(16)19/h5-11,13H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYXZHQJYMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)

![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)

![7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B2715579.png)

![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)